![molecular formula C17H17N3OS2 B2407003 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 441289-51-6](/img/structure/B2407003.png)
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a benzo[d]thiazole moiety and a dimethylamino group. Benzamides and benzo[d]thiazoles are both significant structures in medicinal chemistry, often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the benzo[d]thiazole and benzamide moieties. This could potentially allow for efficient π-π stacking interactions .Chemical Reactions Analysis
As a benzamide and benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzo[d]thiazole moiety could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its conjugated structure and the presence of polar groups. For instance, it might exhibit strong absorbance in the UV-Vis region due to its conjugated system .Scientific Research Applications
- Role of 4-Dimethylamino-40-nitrostilbene (DANS) :
- Characterization : These materials exhibit good thermal stability and electrical properties, making them suitable for optoelectronic applications .
Microplastic Identification
Luminescent Materials
Temperature-Sensitive Protonation Behavior
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, is a complex molecule with potential biological activity. and Cysteine (Cys) in biological systems.
Mode of Action
Based on the structure and the targets of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding and van der Waals interactions . The presence of the dimethylamino group and the benzothiazole ring could potentially facilitate these interactions.
Biochemical Pathways
Similar compounds have been reported to inhibit theLTB4 receptor , suggesting a potential role in modulating inflammatory responses
Pharmacokinetics
Similar compounds have been reported to have good thermal and electrochemical stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to exhibitantimycobacterial activity and fluorescent properties , suggesting potential applications in the treatment of tuberculosis and as fluorescent probes, respectively.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment.
properties
IUPAC Name |
4-(dimethylamino)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(2)13-7-4-11(5-8-13)16(21)18-12-6-9-14-15(10-12)23-17(19-14)22-3/h4-10H,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJBEIBIXCOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide |
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